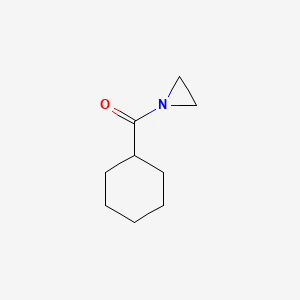

Aziridin-1-yl(cyclohexyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aziridin-1-yl(cyclohexyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(cyclohexyl)methanone typically involves the reaction of cyclohexyl isocyanate with aziridine. This reaction can be carried out under mild conditions, often at room temperature, using a suitable solvent such as dichloromethane. The reaction proceeds via the nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of the isocyanate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Aziridine Ring-Opening Reactions

The aziridine ring undergoes nucleophilic ring-opening due to its inherent ring strain. Microwave irradiation significantly accelerates these reactions compared to thermal conditions . For example:

-

Amino Alcohol Ring Opening : Reacting with N-methylethanolamine (5a ) in DMF at 130°C under μW irradiation for 30 minutes opens the aziridine ring, followed by an intramolecular S<sub>N</sub>Ar reaction at 150°C to form 10-membered sultams (e.g., 6a ) in 66% yield .

-

Gold-Catalyzed Reactions : Au(I) catalysts promote ring opening with indoles. For instance, 3-allyl-N-methylindole reacts with aziridines under optimized conditions (0.6 M concentration, 150°C μW) to yield indoline derivatives (e.g., 4d ) in 55% yield .

| Reaction Type | Conditions | Product Yield | Source |

|---|---|---|---|

| Amino Alcohol Ring Opening | DMF, 130–150°C, μW, Cs<sub>2</sub>CO<sub>3</sub> | 66% | |

| Au(I)-Catalyzed Indole Attack | DCE, 0.6 M, 150°C μW | 55% |

Reductive Ring Opening with Samarium Diiodide

Samarium diiodide (SmI<sub>2</sub>) selectively cleaves aziridine C–N bonds, producing β-amino esters. Stereochemistry dictates product distribution :

-

cis-Aziridines yield α-cleavage and C–C cleavage products (e.g., 12a and 13a in a 1:1 ratio).

-

trans-Aziridines favor α-cleavage (up to 6.7:1 selectivity for cyclohexyl-substituted analogs).

Example :

-

Reduction of cis-aziridine 11a with 4 equiv SmI<sub>2</sub> and 8 equiv DMEA at 0°C gives 12a (45%) and 13a (46%) .

1,3-Dipolar Cycloaddition with Carbonyl Compounds

Thermal or Lewis acid-catalyzed ring opening generates azomethine ylides, which undergo [3+2] cycloadditions with aldehydes or ketones :

-

cis-Aziridines react with benzaldehyde to form cis-2,4-oxazolidines (e.g., 17a ) via conrotatory ring opening.

-

Ni(ClO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O catalyzes cycloadditions of N-tosylaziridines with aromatic aldehydes, yielding cis-2,5-oxazolidines (up to 84% yield) .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| N-Tosylaziridine 44 | Ni(ClO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O | cis-2,5-Oxazolidine 46 | 84% |

Stereochemical and Mechanistic Insights

-

Ring-Opening Selectivity : trans-Aziridines exhibit higher α-cleavage selectivity than cis-isomers during SmI<sub>2</sub> reductions .

-

Microwave Acceleration : μW irradiation reduces reaction times from days to minutes for aziridine ring opening .

-

Conformational Effects : The cyclohexyl group stabilizes macrocyclic conformations during S<sub>N</sub>Ar reactions, directing N–H bonds inward .

Scientific Research Applications

Role in Drug Development

Aziridin-1-yl(cyclohexyl)methanone can serve as a versatile intermediate in the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to the development of novel pharmaceuticals. For instance, aziridines are known for their ability to participate in ring-opening reactions, which can be harnessed to create complex molecules with therapeutic properties.

Case Study: Synthesis of Therapeutic Agents

Research has demonstrated that aziridine derivatives can be transformed into various therapeutic agents through strategic modifications. For example, aziridine frameworks have been utilized in the synthesis of approved drugs and potential medications, particularly in the context of enantioselective synthesis where chirality plays a crucial role . The ability to introduce functional groups selectively makes this compound a valuable scaffold for drug discovery.

Asymmetric Synthesis

The compound is also significant in asymmetric synthesis, where it can act as a chiral auxiliary or a building block for creating enantiomerically pure compounds. The use of biocatalysts, such as specific strains of bacteria, has been explored to achieve high enantioselectivity when converting ketones like cyclohexyl(phenyl)methanone into their corresponding alcohols . This process exemplifies how this compound can facilitate the production of compounds with desired stereochemistry.

Table: Comparison of Biocatalysts for Asymmetric Reduction

| Biocatalyst | Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|---|

| Lactobacillus paracasei BD101 | Cyclohexyl(phenyl)methanone | (S)-Cyclohexyl(phenyl)methanol | >99 |

| Novozym 435 | Various aziridine derivatives | Chiral building blocks | Up to 50 |

Therapeutic Potential

Emerging studies suggest that this compound and its derivatives may exhibit therapeutic effects beyond their synthetic utility. For instance, research into cannabinoid receptor interactions indicates that compounds with similar scaffolds could serve as inverse agonists for cannabinoid receptors, potentially leading to new treatments for obesity and related metabolic disorders .

Insights from Recent Research

The exploration of aziridine-based compounds in pharmacology has led to promising findings regarding their selectivity and efficacy at cannabinoid receptors. The structural diversity offered by this compound allows for the optimization of molecular properties, which is critical in minimizing side effects while maximizing therapeutic benefits .

Mechanism of Action

The mechanism of action of aziridin-1-yl(cyclohexyl)methanone involves its high reactivity due to the ring strain of the aziridine moiety. This strain facilitates nucleophilic attack, leading to the formation of covalent bonds with various biological targets. In medicinal applications, the compound can interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Aziridine: A simpler aziridine compound with similar reactivity but lacking the cyclohexyl group.

Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.

Cyclohexylamine: A compound with a cyclohexyl group but lacking the aziridine ring.

Uniqueness

Aziridin-1-yl(cyclohexyl)methanone is unique due to the combination of the aziridine ring and the cyclohexyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.

Biological Activity

Aziridin-1-yl(cyclohexyl)methanone is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Structural Characteristics

This compound consists of:

- Aziridine ring : A three-membered nitrogen-containing ring known for its reactivity.

- Cyclohexyl group : Provides hydrophobic characteristics.

- Methanone (ketone) functionality : Introduces polarity, influencing biological interactions.

This combination enhances its reactivity and biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various aziridine derivatives, it was found that compounds with aziridine rings displayed moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 16–32 µg/mL against clinical isolates of Staphylococcus aureus, outperforming common antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Aziridine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16–32 | Staphylococcus aureus (MRSA) |

| Compound 3f | 8–16 | Various clinical isolates |

| Compound 3a, 3b, 3c | 16–32 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, aziridine phosphine oxides derived from similar structures exhibited IC50 values comparable to cisplatin in HeLa cancer cell lines. The mechanism of action involves inducing apoptosis and disrupting the cell cycle, particularly causing S-phase arrest .

Table 2: Cytotoxicity Data of Aziridine Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 5 | 6.4 | HeLa | Cell cycle arrest in S phase |

| Compound 7 | 7.1 | HeLa | Induction of apoptosis |

| This compound | TBD | TBD | TBD |

Synthesis Methods

Various synthetic routes have been developed for this compound. These methods often involve the use of aziridination reactions with different nitrogen sources and alkene substrates. The stability and reactivity of the resulting aziridines can significantly influence their biological activity .

Synthetic Pathways

- Aziridination via Iodine Mediated Reactions : Utilizing hypervalent iodine reagents to facilitate the formation of aziridines from alkenes.

- Cyclization Reactions : Employing various catalysts to promote the cyclization of amino alcohols into aziridines.

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Antibacterial Efficacy : A study demonstrated that derivatives with the aziridine structure showed enhanced activity against resistant strains of bacteria, indicating potential for therapeutic use in antibiotic-resistant infections .

- Cancer Treatment Trials : Clinical trials involving aziridine derivatives have shown promising results in reducing tumor sizes in preclinical models, suggesting that further investigation into their mechanisms could lead to new cancer therapies .

Properties

CAS No. |

98223-95-1 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

aziridin-1-yl(cyclohexyl)methanone |

InChI |

InChI=1S/C9H15NO/c11-9(10-6-7-10)8-4-2-1-3-5-8/h8H,1-7H2 |

InChI Key |

ZCZHNDFVODJBBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.